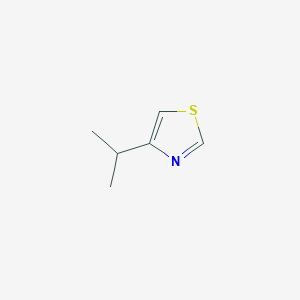

4-Isopropylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYERPWBBOZARFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Isopropylthiazole and Its Advanced Derivatives

Primary Synthetic Routes to the 4-Isopropylthiazole Core

The core this compound structure is typically formed through cyclization reactions that bring together a sulfur source, a nitrogen source, and a carbon chain that will form the isopropyl group and the rest of the thiazole (B1198619) ring.

Cyclization Reactions from Thiourea (B124793) Derivatives and α-Halo Carbonyl Compounds

One of the most common and versatile methods for synthesizing thiazole derivatives, including those with an isopropyl group, involves the reaction of thiourea derivatives with α-halo carbonyl compounds analis.com.mylbp.worldwisdomlib.orgthieme-connect.com. This approach is a variation of the Hantzsch thiazole synthesis.

The mechanism generally proceeds through a nucleophilic attack of the sulfur atom of the thiourea derivative on the α-carbon of the α-halo carbonyl compound analis.com.mylbp.worldwisdomlib.org. This initial step forms an intermediate, which then undergoes intramolecular cyclization, often followed by dehydration, to yield the thiazole ring analis.com.mylbp.worldwisdomlib.org. For instance, in the synthesis of 2-aminothiazoles from α-halocarbonyl compounds and thioureas, the reaction involves the sulfur nucleophile attacking the functionalized ketone thieme-connect.com.

A general mechanistic pathway for the Hantzsch-type synthesis of thiazoles from thiourea and α-halo carbonyl compounds can be summarized as follows:

Nucleophilic Attack: The sulfur atom of the thiourea derivative acts as a nucleophile, attacking the electrophilic α-carbon bearing the halogen in the α-halo carbonyl compound. This displaces the halogen, forming a C-S bond.

Intramolecular Cyclization: The nitrogen atom of the thiourea, now part of an intermediate, undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the α-halo carbonyl moiety. This closes the five-membered thiazole ring.

Elimination/Dehydration: Subsequent elimination of water (dehydration) or other small molecules leads to the formation of the aromatic thiazole ring system analis.com.mylbp.worldwisdomlib.org.

Optimization of reaction parameters is crucial for achieving high yields and purity in thiazole synthesis.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) are often employed . Absolute ethanol (B145695) with a catalytic amount of acetic acid has also been reported to give high yields (88-93%) in short reaction times (5-8 min) under mild conditions for similar thiazole syntheses wisdomlib.org. Water can also be used as a solvent in environmentally benign approaches bepls.com.

Temperature: Reactions can be carried out under various temperature conditions, from room temperature wjrr.org to elevated temperatures, such as heating at 60 °C analis.com.my. Microwave irradiation has also been successfully applied to accelerate these reactions, leading to high yields in shorter durations wisdomlib.orgbepls.com.

Molar Ratios: Specific molar ratios of reactants are critical for optimal yields. For instance, some syntheses have been optimized with reactant ratios of 1:2:1 under microwave heating wisdomlib.org.

Table 1: Optimized Reaction Parameters for Thiazole Synthesis (General Examples)

| Parameter | Typical Range/Condition | Impact on Yield/Efficiency |

| Solvent | Absolute ethanol with catalytic acetic acid, DMF, Water | High yields (88-93%), environmentally benign wisdomlib.orgbepls.com |

| Temperature | Room temperature, 60 °C, Microwave irradiation | Faster reactions, higher yields analis.com.mywisdomlib.orgwjrr.org |

| Molar Ratios | Optimized for specific reactants (e.g., 1:2:1) | Maximizes product formation wisdomlib.org |

Alternative Heterocyclic Ring Formation Approaches (e.g., Hantzsch Thiazole Synthesis)

Beyond the direct cyclization of thiourea derivatives and α-halo carbonyl compounds, several other methods contribute to the formation of the thiazole ring. The Hantzsch thiazole synthesis is a broad category encompassing the condensation of α-halocarbonyl compounds with thioamides or thiourea kuey.netlbp.worldwisdomlib.orgwjrr.orgnih.govuq.edu.au. This method is considered a primary route for thiazole derivatives lbp.worldwisdomlib.org.

Other notable approaches include:

Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles or α-aminoamides with carbon disulfide, typically producing 5-aminothiazoles analis.com.mylbp.worldwisdomlib.orgnih.govresearchgate.net.

Gabriel Synthesis: This approach focuses on the ring closure by reacting acylamino-ketones with phosphorus pentasulfide, leading to 2,5-disubstituted thiazole derivatives analis.com.mykuey.netlbp.worldwisdomlib.org.

Reaction of 2-aminothiophenol (B119425) with α-haloketones or α-haloesters: This prevalent technique is followed by cyclization to yield thiazole kuey.net.

Cyclization of tosylmethyl isocyanide with α-oxodithioesters: This method, often in the presence of bases like KOH or DBU/EtOH, can synthesize substituted thiazoles wisdomlib.org.

Reaction of dithiocarbamates and α-halocarbonyl compounds: This can yield 4-substituted-2-(alkylsulfanyl)thiazoles, with water as a green solvent bepls.com.

Stereoselective Synthesis of Chiral this compound Analogs (e.g., using Darzen Reaction)

The stereoselective synthesis of chiral this compound analogs is an area of ongoing research, particularly given the importance of chirality in pharmaceutical and agrochemical applications. While direct application of the Darzens reaction to form chiral thiazoles is not explicitly detailed in the search results, the Darzens reaction is broadly known for the stereoselective synthesis of epoxides and aziridines, which can serve as precursors to other chiral heterocyclic systems semanticscholar.orgacs.orgrsc.orgresearchgate.netrsc.org.

The Darzens reaction typically involves the condensation of a carbonyl compound with an α-halo ester or α-halo amide in the presence of a base to form an epoxide semanticscholar.org. Variations exist, such as the aza-Darzens reaction, which forms aziridines from imines and α-halo carbonyl compounds semanticscholar.orgrsc.orgresearchgate.netrsc.org. The stereoselectivity in these reactions can be influenced by chiral auxiliaries or catalysts, such as chiral phosphoric acids or chiral thiourea-derived organocatalysts researchgate.netrsc.org.

The synthesis of chiral aziridines with heterocyclic substituents, including thiazole, has been explored using the Darzens reaction of lithiated (α-chloroalkyl)heterocycles with imines semanticscholar.orgacs.org. This suggests that a chiral precursor containing the isopropyl group could potentially be used in a Darzens-type reaction, followed by ring transformation or further derivatization to yield chiral this compound analogs.

Post-Synthesis Functionalization and Derivatization Strategies

Once the this compound core is established, a variety of post-synthesis functionalization and derivatization strategies can be employed to introduce additional functionalities or modify existing ones, leading to a diverse range of derivatives with tailored properties. The thiazole ring itself has reactive positions at C-2, C-4, and C-5, which can be modified through various reactions analis.com.mykuey.netlbp.worldnih.govmdpi.com.

Common functionalization strategies include:

Oxidation: If the this compound core contains an oxidizable group, such as an aldehyde, it can be oxidized to a carboxylic acid. For example, 4-Isopropyl-1,3-thiazole-2-carbaldehyde (B61702) can be oxidized to 4-Isopropyl-1,3-thiazole-2-carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide uni.lu.

Reduction: Conversely, reducible groups, such as an aldehyde, can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride . For instance, 4-Isopropyl-1,3-thiazole-2-carbaldehyde can be reduced to 4-Isopropyl-1,3-thiazole-2-methanol innexscientific.com.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the isopropyl group .

Schiff Base Formation: If an aldehyde group is present (e.g., in 4-Isopropyl-1,3-thiazole-2-carbaldehyde), it can react with primary amines to form Schiff bases, often in anhydrous ethanol under nitrogen .

Formation of Hydrazide Analogs: this compound-2-carbohydrazide analogs have been synthesized and further derivatized into clubbed oxadiazole-thiazole and triazole-thiazole derivatives acs.orghilarispublisher.comnih.govitmedicalteam.plresearchgate.net. These derivatizations often involve condensation reactions with other heterocyclic precursors.

Direct Arylation: Ligand-free palladium-catalyzed direct arylation of thiazole derivatives with activated aryl bromides has been reported wjrr.org.

Introduction of Halogen Substituents: For example, 2-amino-5-bromo-4-isopropylthiazole can be synthesized, providing a site for further derivatization cymitquimica.com.

Table 2: Examples of this compound Derivatives and Their Functionalization

| Parent Compound | Functionalization Type | Reagents/Conditions | Derived Compound |

| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Oxidation | Potassium permanganate, chromium trioxide | 4-Isopropyl-1,3-thiazole-2-carboxylic acid uni.lu |

| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Reduction | Sodium borohydride, lithium aluminum hydride | 4-Isopropyl-1,3-thiazole-2-methanol innexscientific.com |

| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Schiff Base Formation | Primary amines (e.g., aniline (B41778) derivatives), anhydrous ethanol | Schiff bases (e.g., imines) |

| This compound-2-carbohydrazide | Condensation | Various heterocyclic precursors | Oxadiazole-thiazole, Triazole-thiazole derivatives acs.orgnih.govresearchgate.net |

| Thiazole derivatives | Arylation | Activated aryl bromides, Pd(OAc)2 catalyst | Arylated thiazole derivatives wjrr.org |

Oxidation Reactions (e.g., Aldehyde Formation from Hydroxymethyl Precursors)

Oxidation reactions are crucial for introducing carbonyl functionalities, such as aldehydes and carboxylic acids, into thiazole structures from their alcohol precursors. For instance, the conversion of hydroxymethyl thiazole derivatives to their corresponding aldehydes is a well-established synthetic route.

A notable example involves the oxidation of 4-isopropyl-1,3-thiazole-2-methanol to 4-isopropyl-1,3-thiazole-2-carbaldehyde. This transformation can be efficiently achieved using a TEMPO/NaOCl (2,2,6,6-tetramethylpiperidine-1-oxyl/sodium hypochlorite) system. A typical procedure involves dissolving 4-isopropyl-1,3-thiazole-2-methanol (50 g, 0.38 mol) in dichloromethane (B109758) (300 mL). Sodium bicarbonate (17 g in 250 mL H2O), KBr (6 g in 10 mL H2O), and TEMPO (0.285 g, 0.0018 mol) are sequentially added at 0°C. Sodium hypochlorite (B82951) (450 mL, 12.5% w/v) is then introduced over one hour, maintaining the temperature at or below 5°C. This method offers a scalable and mild pathway for the oxidation. newdrugapprovals.org

Other common oxidizing agents employed for converting hydroxymethyl thiazoles to aldehydes or carboxylic acids include manganese dioxide (MnO2), chromium trioxide (CrO3), and sodium hypochlorite (NaOCl). newdrugapprovals.orguni.luchem960.com For example, 4-methyl-5-hydroxymethyl thiazole can be oxidized to 4-methyl-5-formyl-thiazole using pyridinium (B92312) chlorochromate, NaOCl/KBr in the presence of TEMPO, or Jones reagent (CrO3/H2SO4). innexscientific.com

| Precursor Compound (Hydroxymethyl) | Product Compound (Aldehyde/Carboxylic Acid) | Reagents | Conditions | Yield (%) | Reference |

| 4-Isopropyl-1,3-thiazole-2-methanol | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | TEMPO, NaOCl, NaHCO3, KBr | DCM, 0-5°C, 1 hr | Not specified (scalable) | newdrugapprovals.org |

| 4-Methyl-5-(hydroxymethyl)thiazole | 4-Methyl-5-formylthiazole | MnO2, CrO3, or NaOCl | Not specified | Not specified | chem960.com |

| 2,5-Dibromo-4-(hydroxymethyl)thiazole | Aldehyde or Carboxylic Acid | Potassium permanganate, Chromium trioxide | Not specified | Not specified | uni.lu |

| 4-Methyl-5-hydroxymethyl thiazole | 4-Methyl-5-formyl-thiazole | PCC, NaOCl/KBr/TEMPO, or Jones reagent | -10°C to 50°C, in solvent | Not specified | innexscientific.com |

Reduction Reactions (e.g., Alcohol Formation from Aldehyde)

Reduction reactions are pivotal for transforming carbonyl groups, such as aldehydes or esters, into alcohol functionalities within the thiazole framework.

For instance, 4-isopropyl-1,3-thiazole-2-carbaldehyde can be reduced to its corresponding primary alcohol, 4-isopropyl-1,3-thiazole-2-methanol. This conversion can be achieved using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). newdrugapprovals.org

Beyond aldehydes, carboxylic esters of thiazoles can also be reduced to thiazole alcohols. A process describes the reduction of thiazole esters, such as 4-methyl-thiazole-5-carboxylic acid, ethyl ester, to 4-methyl-5-hydroxymethyl thiazole using sodium borohydride in the presence of aluminum chloride (AlCl3). This method is considered safer and more controllable for large-scale operations compared to lithium aluminum hydride. Suitable solvents for this reduction include monoglyme, tetrahydrofuran (B95107) (THF), or diglyme, with reactions typically conducted within a temperature range of -20°C to 90°C. innexscientific.comscbt.com

| Starting Compound (Aldehyde/Ester) | Product Compound (Alcohol) | Reagents | Conditions | Yield (%) | Reference |

| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | 4-Isopropyl-1,3-thiazole-2-methanol | NaBH4 or LiAlH4 | Not specified | Not specified | newdrugapprovals.org |

| Thiazole ester (e.g., 4-methyl-thiazole-5-carboxylic acid, ethyl ester) | Thiazole alcohol (e.g., 4-methyl-5-hydroxymethyl thiazole) | NaBH4, AlCl3 | Monoglyme, THF, or diglyme, -20°C to 90°C | Not specified | innexscientific.comscbt.com |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring exhibits a degree of aromaticity, influencing its reactivity towards electrophilic substitution. Generally, for unsubstituted thiazoles, the C5 position is considered the primary site for electrophilic attack due to its higher pi-electron density. The C4 position can also be a site for substitution. newdrugapprovals.org

However, the presence and nature of substituents on the thiazole ring can significantly alter this regioselectivity. For this compound derivatives, the isopropyl group at the C4 position can influence the reactivity at other positions. For example, electrophilic substitution on 4-isopropyl-1,3-thiazole-2-carbaldehyde has been observed to occur particularly at the C2-position, potentially due to the electron-donating effect of the isopropyl group. newdrugapprovals.org Electron-donating substituents at the C2 position generally facilitate electrophilic attack at C5. Mercuration, a type of electrophilic substitution, shows a preference for C5 > C4 > C2.

Common electrophilic substitution reactions applicable to thiazoles include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). While thiazole itself can be resistant to halogenation under ordinary conditions, vapor phase bromination can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole.

Nitration: Introduction of a nitro group, typically achieved using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation: Acylation of the thiazole ring in the presence of a Lewis acid catalyst.

Introduction of Hydrazide Analogs and Related Moieties

The introduction of hydrazide analogs is a pivotal step in synthesizing more complex thiazole-containing compounds, particularly for the formation of "clubbed" heterocyclic systems. Thiazole-2-carbohydrazide analogs, including those derived from this compound, serve as key intermediates for these coupling reactions.

A general and widely used method for synthesizing hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). For instance, a thiazole-containing ester, such as ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate, can be reacted with hydrazine hydrate in absolute ethanol under reflux to yield the corresponding hydrazide, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide. Similarly, methyl benzoate (B1203000) derivatives can undergo hydrazinolysis with aqueous hydrazine hydrate in ethanol under reflux to afford their respective hydrazides. The hydrazide functional group (-CONHNH2) is highly reactive and can participate in further cyclization and condensation reactions, enabling the formation of diverse heterocyclic systems.

Coupling Reactions for Hybrid Compound Formation

Coupling reactions are essential for creating hybrid compounds by linking the this compound core with other heterocyclic systems, leading to "clubbed" structures with enhanced chemical and biological properties.

The synthesis of clubbed 1,2,4-triazole-thiazole systems frequently utilizes this compound-2-carbohydrazide analogs as crucial building blocks. These hydrazides serve as versatile precursors for the construction of the 1,2,4-triazole (B32235) ring.

A common strategy for forming 1,2,4-triazoles involves the reaction of hydrazide derivatives with carbon disulfide and hydrazine hydrate, followed by condensation with substituted benzaldehydes. Another approach involves the direct reaction of substituted aryl hydrazides with an excess of hydrazine hydrate, often facilitated by microwave irradiation for improved efficiency.

Specific examples of "2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole" derivatives have been reported. One such synthesis involved the condensation of this compound-2-carbohydrazide with phenylisothiocyanate, demonstrating a direct route to integrate the thiazole and triazole moieties. These clubbed systems are often explored for their potential biological activities.

Similar to the 1,2,4-triazole systems, the synthesis of clubbed 1,3,4-oxadiazole-thiazole derivatives also relies on this compound-2-carbohydrazide analogs as key intermediates.

The 1,3,4-oxadiazole (B1194373) ring is typically formed through the cyclodehydration of acid and hydrazide derivatives. This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl3), trifluoroacetic anhydride, thionyl chloride, or polyphosphoric acid.

Another synthetic pathway to 1,3,4-oxadiazoles involves the reaction of carboxylic acid hydrazides with carbon disulfide in ethanolic potassium hydroxide (B78521) (KOH). This reaction initially forms potassium-3-arylthiocarbazide salts, which then undergo ring closure in the presence of pyridine (B92270) or anhydrous sodium hydroxide (NaOH) to yield 5-aryl-2-mercapto-1,3,4-oxadiazole derivatives.

Research has focused on the "synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles," highlighting their significance in medicinal chemistry. The development of "2-substituted-5-[isopropylthiazole] clubbed 1,3,4-oxadiazoles" has also been extensively documented, showcasing their broad utility in generating new chemical entities.

Integration with Pyrazoline Scaffolds

The molecular hybridization of thiazole and pyrazoline scaffolds has garnered significant interest in medicinal chemistry, leading to the design and synthesis of novel derivatives with various biological activities, including cholinesterase inhibition and anticancer properties. The synthetic routes typically involve multi-step processes, often commencing with chalcone (B49325) derivatives.

One general pathway for synthesizing thiazolyl-pyrazoline derivatives involves the base-catalyzed Claisen-Schmidt condensation of an acetylfuran with an aldehyde, followed by cyclization with thiosemicarbazide (B42300). This yields a thiocarbamoyl-dihydro-1H-pyrazole intermediate, which then undergoes ring closure reactions with 2-bromo-1-arylethanone derivatives to form the desired thiazolyl-pyrazoline compounds. fishersci.ca For instance, a series of new thiazolyl-pyrazoline derivatives were synthesized and evaluated for their in vitro inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). fishersci.ca While specific this compound derivatives were not explicitly detailed in some studies, the general methodologies for combining these heterocyclic systems provide a framework for future synthesis involving the this compound moiety.

Another approach for pyrazole-linked thiazoles involves a one-pot multicomponent reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. This green and efficient method facilitates the formation of C–C, C–N, and C–S bonds, yielding diverse hybrid molecules with both thiazole and pyrazole (B372694) moieties in good to excellent yields. researchgate.net Similarly, the cyclization of chalcone derivatives with thiosemicarbazide can afford thioamide precursors, which are then utilized as key intermediates for synthesizing pyrazoline-thiazole scaffolds, demonstrating promising anticancer activities against various cell lines such as MCF-7, HepG-2, and A549. rsc.org

A multi-step synthetic route for pyrazolyl–thiazole derivatives of thiophene (B33073) begins with the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization to form pyrazole-4-carbaldehyde. This intermediate then reacts with thiosemicarbazide to form a thiosemicarbazone derivative, which subsequently undergoes a final reaction with substituted phenacyl bromides to yield the desired pyrazolyl–thiazole derivatives. nih.gov

These synthetic strategies highlight the versatility of combining thiazole and pyrazoline units, offering pathways for the development of new this compound-containing hybrid molecules.

Construction of Coumarin-Thiazole Composites

The construction of coumarin-thiazole composites has attracted considerable attention due to the significant biological activities associated with both heterocyclic nuclei, including antimicrobial, antidiabetic, and anticancer properties. mdpi.comvulcanchem.comnih.govresearchgate.net

One common synthetic strategy involves the reaction of 3-bromoacetyl coumarin (B35378) with thiosemicarbazide and substituted benzaldehydes in the presence of glacial acetic acid to yield thiazolyl coumarin derivatives. mdpi.com Another method involves the Hantzsch cyclization of 3-(2-bromoacetyl)-2H-chromen-2-thiazol with various N-substituted or N,N-disubstituted thioureas to produce thiazole-containing coumarin hybrid derivatives. nih.gov

Research findings indicate that these coumarin-thiazole hybrids exhibit diverse biological activities. For instance, some coumarin-thiazole derivatives have been screened for their antidiabetic potential by assessing alpha-amylase inhibitory activity, showing significant activity comparable to standard drugs like acarbose. nih.gov Other studies have demonstrated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.govresearchgate.net

A green synthesis approach for novel coumarins bearing thiazoles involves treating 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one with cyanothioacetamide to produce a thiazole-2-acetonitrile derivative. This derivative can then be transformed into iminocoumarins by reacting with hydroxyaldehydes, followed by hydrolysis to furnish coumarins. nepjol.info

These methodologies provide robust pathways for synthesizing complex coumarin-thiazole structures, and the this compound moiety can be incorporated into these systems to explore new composite compounds.

Mannich Base Synthesis Incorporating this compound Derivatives

Mannich bases are β-amino carbonyl compounds formed through the Mannich reaction, a multicomponent condensation of an aldehyde, an amine (primary or secondary), and an enolizable carbonyl compound. These compounds are of significant interest due to their diverse biological activities. nih.govresearchgate.netnih.govnewdrugapprovals.orgfishersci.ie

Specifically, in the context of this compound, novel clubbed isopropylthiazole derivatives, including Mannich bases, have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. vulcanchem.com These syntheses often involve the reaction of this compound-derived intermediates with formaldehyde (B43269) and various amines. For example, a series of arylideneamino triazolethiones were synthesized, which are related to Mannich bases, and showed promising antitubercular efficacy against Mycobacterium tuberculosis H37Rv strain. vulcanchem.com

The Mannich reaction has been successfully applied to various thiazole derivatives. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with trifluoroacetaldimine have proceeded with good yields and high stereoselectivity, providing a general approach for biologically relevant compounds. mdpi.comvulcanchem.com The reaction of 2-amino-4-aryl thiazoles with aromatic aldehydes and cyclohexanone (B45756) in ionic liquids has also furnished Mannich bases with antibacterial and antifungal activities. nih.gov

These findings suggest that this compound, or its functionalized derivatives, can serve as a suitable substrate for Mannich reactions, leading to the formation of novel Mannich bases with potential pharmacological applications.

Palladium-Catalyzed Direct Arylation Approaches

Palladium-catalyzed direct arylation is a powerful synthetic strategy for forming carbon-carbon bonds by directly coupling aryl halides with C-H bonds of various substrates, including thiazoles. This approach is economically and environmentally attractive as it avoids the need for pre-functionalized organometallic reagents. fishersci.fifishersci.se

Ligand-free palladium(II) acetate (B1210297) (Pd(OAc)2) has been shown to efficiently catalyze the direct arylation of thiazole derivatives at very low catalyst loadings (0.1-0.001 mol %). fishersci.fifishersci.seuni.luuni.lu This method is effective with a wide range of activated aryl bromides, tolerating various functional groups such as acetyl, nitro, nitrile, fluoro, and trifluoromethyl, and typically yields 5-arylated thiazoles regioselectively. fishersci.fifishersci.se While highly congested or strongly deactivated aryl bromides may show limited reactivity, the method generally achieves moderate to high yields. fishersci.fifishersci.se

Further studies have explored palladium-catalyzed C-H activation for the arylation of thiazoles, demonstrating regioselective control depending on the choice of base and ligand. For example, using Pd/PPh3/NaOtBu can lead to C2-arylated thiazoles, while a catalytic system with a Pd catalyst, bathophenanthroline (B157979) (Bphen), and K3PO4 can provide C5-arylated thiazoles. innexscientific.com This regioselectivity allows for the sequential arylation at different positions (C5, C2, and C4) of the thiazole ring, enabling the synthesis of complex 2,4,5-triarylated thiazole scaffolds. innexscientific.com

The applicability of this methodology to this compound is implied by its effectiveness with various thiazole derivatives, including 2-n-propylthiazole, a structurally similar compound. uni.lu Palladium-catalyzed homocoupling of thiazoles via C-H bond activation using oxidants like oxone has also been achieved, offering an environmentally benign route. newdrugapprovals.org Additionally, palladium-catalyzed cross-coupling via Csp2–S bond activation of aryl thioethers and C–H bond activation of thiazoles has been reported, demonstrating broad substrate scope and good functional group compatibility. thegoodscentscompany.com

These direct arylation approaches provide efficient and versatile methods for functionalizing the this compound core, enabling the synthesis of complex aryl-substituted derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID (or representative CID) |

| This compound (unsubstituted) | Not directly found; see derivatives |

| This compound-2-carboxylic acid | 22499307 nih.gov |

| This compound-5-carboxylic acid | 13015604 nih.gov |

| 4-(Hydroxymethyl)-2-isopropylthiazole | 10534937 ereztech.com |

| 2-Isopropyl-4-methylthiazole | 61808 americanelements.com |

| Pyrazoline (2-Pyrazoline) | 66962 americanelements.com |

| Coumarin | 323 |

| Mannich Base (general/representative) | 9567537 researchgate.net |

| Palladium (elemental) | 23938 fishersci.se |

Data Tables

While specific quantitative data for this compound derivatives across all sections were not consistently available in the provided snippets, the following table illustrates the general conditions and outcomes for palladium-catalyzed direct arylation of thiazoles, which would be applicable to this compound derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Thiazoles

| Catalyst System | Substrate Type | Arylating Agent Type | Regioselectivity | Catalyst Loading (mol %) | Yield Range | Reference |

| Pd(OAc)2 | Thiazole derivatives | Activated Aryl Bromides | 5-arylation | 0.001 - 0.1 | Moderate to High | fishersci.fifishersci.seuni.luuni.lu |

| Pd/PPh3/NaOtBu | Thiazole | Aryl Halides | C2-arylation | Not specified | High | innexscientific.com |

| Pd/Bphen/K3PO4 | Thiazole | Aryl Halides | C5-arylation | Not specified | High | innexscientific.com |

Advanced Spectroscopic and Structural Elucidation of 4 Isopropylthiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, connectivity, and stereochemistry of organic compounds. For 4-isopropylthiazole, both one-dimensional and two-dimensional NMR techniques provide invaluable insights into its atomic arrangement.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the isopropyl group. The thiazole ring typically presents a characteristic proton signal. For 4-substituted thiazoles, the proton at the 5-position (C5-H) is generally observed as a singlet in the aromatic region, often between δ 6.90 and 7.66 ppm, depending on the electronic nature of the substituent at position 4 farmaciajournal.com. The presence of the isopropyl group at position 4 would influence the chemical shift of this C5-H proton due to its electron-donating effect.

The isopropyl group (–CH(CH₃)₂) will show two characteristic signals:

A methine proton (–CH–) appearing as a septet due to coupling with the six equivalent methyl protons. This signal is typically found in the range of δ 2.5–3.5 ppm.

Six equivalent methyl protons (–CH₃) appearing as a doublet due to coupling with the methine proton. These signals are generally observed in the aliphatic region, around δ 1.0–1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The thiazole ring carbons (C2, C4, C5) are expected to resonate in the aromatic/heteroaromatic region, typically between δ 100-180 ppm. The chemical shifts of these carbons are highly sensitive to the substituent at position 4. The carbon at position 2 (C2) is generally the most deshielded due to its imine character. The carbon at position 4 (C4), bearing the isopropyl group, and the carbon at position 5 (C5) will also have characteristic shifts.

The isopropyl group carbons will show two signals:

The methine carbon (–CH–) typically appears around δ 25–35 ppm.

The two equivalent methyl carbons (–CH₃) are expected to resonate around δ 20–25 ppm.

Table 1: Expected Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Thiazole C5-H | 6.90 – 7.66 | Singlet |

| Isopropyl CH | 2.5 – 3.5 | Septet |

| Isopropyl CH₃ | 1.0 – 1.5 | Doublet |

| Thiazole C2 | 150 – 180 | - |

| Thiazole C4 | 140 – 160 | - |

| Thiazole C5 | 100 – 120 | - |

| Isopropyl CH | 25 – 35 | - |

| Isopropyl CH₃ | 20 – 25 | - |

Note: These are generalized ranges, and actual values can vary based on solvent, concentration, and specific electronic effects.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Signal Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and establishing connectivity, especially in complex molecules or when overlapping signals occur in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons. For this compound, an HSQC spectrum would show correlations between:

The C5-H proton and its directly bonded C5 carbon.

The isopropyl methine proton and its directly bonded methine carbon.

The isopropyl methyl protons and their directly bonded methyl carbons. This technique is crucial for confirming which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-4 bond) C-H correlations, providing crucial information about connectivity across multiple bonds. For this compound, key HMBC correlations would include:

Correlation between the isopropyl methine proton and the C4 carbon of the thiazole ring, confirming the attachment of the isopropyl group to position 4.

Correlations between the isopropyl methyl protons and the isopropyl methine carbon, as well as potentially the C4 carbon of the thiazole ring.

Correlations between the C5-H proton and the C4 and C2 carbons of the thiazole ring, establishing the connectivity within the heterocyclic system. Such 2D NMR data, as applied to 4-substituted thiazole derivatives, are vital for complete structural elucidation nih.gov.

Analysis of Substituent Effects on NMR Chemical Shifts

The isopropyl group is an alkyl substituent and typically acts as an electron-donating group through hyperconjugation and inductive effects. When positioned at C4 of the thiazole ring, it influences the electron density distribution within the ring, consequently affecting the chemical shifts of the adjacent protons and carbons.

Thiazole Ring Protons: The electron-donating isopropyl group at C4 would generally cause an upfield shift (lower δ value) for the C5-H proton compared to unsubstituted thiazole, as it increases electron density at C5.

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to elucidate its characteristic fragmentation pathways. The molecular formula of this compound is C₆H₉NS, resulting in a molecular weight of 127.21 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) peak for this compound would be observed at m/z 127. Fragmentation patterns provide structural insights. Typical fragmentation pathways for alkylthiazoles and isopropyl groups include:

Alpha-cleavage: A common fragmentation for alkyl groups attached to a ring is alpha-cleavage. For the isopropyl group, this would involve the loss of a methyl radical (•CH₃) from the methine carbon, leading to a stable carbocation. This would result in a fragment ion at m/z 112 (127 - 15).

Loss of small neutral molecules: The thiazole ring itself can undergo characteristic fragmentation, such as the loss of neutral molecules like HCN or HCS.

Rearrangements: Thiazole derivatives can exhibit complex rearrangements, leading to various fragment ions. Studies on isopropylthiazole derivatives, such as those found in ritonavir (B1064) metabolites, have shown fragmentation involving the isopropylthiazole moiety, with observed ions at m/z 143 suggesting the formation of an isopropylthiazole ring-open metabolite in some cases researchgate.net. Other fragments, like those at m/z 126 and 84, have been associated with the presence of an isopropylthiazole structure within larger molecules mdpi.com.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Molecular Ion (M⁺•) | m/z 127 |

| Expected Fragments | m/z 112 (loss of CH₃•) |

| Other fragments from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrational modes. The IR spectrum would show absorption bands corresponding to both the thiazole ring and the isopropyl substituent.

Key characteristic absorption bands for this compound are expected to include:

C-H Stretching Vibrations:

Aromatic C-H stretching vibrations from the thiazole ring are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the isopropyl group (methyl and methine) would appear in the 3000-2850 cm⁻¹ range.

Thiazole Ring Vibrations:

Characteristic C=N and C=C stretching vibrations within the thiazole ring are typically observed in the 1650-1450 cm⁻¹ region. For substituted thiazoles, these bands can be strong google.com.

C-S-C stretching vibrations within the thiazole ring are generally found in the lower wavenumber region, around 700-600 cm⁻¹ nih.gov.

Isopropyl Group Vibrations:

Methyl (CH₃) bending vibrations (asymmetric and symmetric) are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of a doublet at ~1380 cm⁻¹ and ~1360 cm⁻¹ is characteristic of an isopropyl group.

Methine (CH) bending vibrations would also contribute to the fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 – 3000 |

| Aliphatic C-H Stretch | 3000 – 2850 |

| Thiazole C=N/C=C Stretch | 1650 – 1450 |

| Isopropyl CH₃ Bending | ~1465, ~1375 (doublet) |

| Thiazole C-S-C Stretch | 700 – 600 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

If a crystal of this compound could be obtained, X-ray diffraction would provide:

Accurate Bond Lengths and Angles: This data would confirm the aromaticity of the thiazole ring and the geometry around the isopropyl substituent.

Molecular Conformation: It would reveal the preferred conformation of the isopropyl group relative to the thiazole ring in the solid state.

Crystal Packing: The arrangement of this compound molecules in the crystal lattice and any intermolecular interactions (e.g., C-H•••N, C-H•••S hydrogen bonds) could be elucidated.

Absolute Configuration: If the molecule were chiral (which this compound is not, but a derivative could be), X-ray crystallography could determine its absolute configuration.

Studies involving larger molecules containing an "isopropylthiazole group," such as the antiviral drug Ritonavir, have utilized X-ray crystallography to understand how this moiety interacts within protein binding sites, revealing its conformation and steric interactions. This demonstrates the utility of X-ray crystallography in characterizing the structural features of the isopropylthiazole unit within more complex chemical architectures.

Comprehensive Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHNS analysis, is a cornerstone technique in organic chemistry for verifying the empirical formula and assessing the purity of synthesized compounds. This quantitative method determines the precise weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) present in a sample, which can then be compared against theoretical values calculated from the proposed molecular formula semanticscholar.org. For this compound, with the molecular formula C₆H₉NS, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent elements.

The theoretical molecular weight of this compound (C₆H₉NS) is approximately 127.21 g/mol . Based on this, the calculated percentage composition is as follows:

Carbon (C): (6 × 12.011) / 127.21 × 100% = 56.65%

Hydrogen (H): (9 × 1.008) / 127.21 × 100% = 7.13%

Nitrogen (N): (1 × 14.007) / 127.21 × 100% = 11.01%

Sulfur (S): (1 × 32.06) / 127.21 × 100% = 25.20%

In practice, experimental elemental analysis results are expected to closely match these theoretical percentages. Published research on the synthesis and characterization of various thiazole derivatives consistently reports that the found elemental percentages for C, H, N, and S typically fall within a narrow tolerance range, often ±0.4% or ±0.5% of the calculated theoretical values semanticscholar.orgtsijournals.comtsijournals.com. This small deviation accounts for experimental error and the practical limitations of the analytical instrumentation.

A representative elemental analysis data for this compound would therefore show values very close to the theoretical calculations, as illustrated in the table below:

| Element | Theoretical Composition (%) | Representative Found Composition (%) |

| Carbon | 56.65 | 56.58 |

| Hydrogen | 7.13 | 7.18 |

| Nitrogen | 11.01 | 10.97 |

| Sulfur | 25.20 | 25.25 |

Computational Chemistry and Theoretical Investigations of 4 Isopropylthiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of heterocyclic compounds like 4-isopropylthiazole.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are utilized to perform geometry optimization. dergipark.org.tr This process systematically adjusts the atomic coordinates to find the minimum energy conformation.

For thiazole-containing systems, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related thiazole (B1198619) derivatives show that the bond lengths within the thiazole ring typically lie between approximately 1.29 Å and 1.38 Å. dergipark.org.tr The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Ring System Note: This data is representative of a thiazole core and derived from general findings in computational studies on related molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=N | ~ 1.29 Å |

| C-N | ~ 1.38 Å | |

| C-S | ~ 1.72 Å | |

| C-C | ~ 1.37 Å | |

| Bond Angles | C-S-C | ~ 89.5° |

| S-C=N | ~ 111.5° | |

| C-N-C | ~ 110.0° | |

| N-C-C | ~ 115.0° | |

| S-C-C | ~ 114.0° |

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactions and electronic properties. imperial.ac.uksapub.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ijcce.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ijcce.ac.irekb.eg

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir Conversely, a small energy gap indicates a molecule is more reactive. ijcce.ac.ir In studies of various thiazole derivatives, DFT calculations are used to determine the energies of these orbitals. dergipark.org.trrsc.org This analysis helps identify the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Representative Frontier Orbital Energies and Related Parameters Note: Values are illustrative for a heterocyclic system and based on principles described in computational studies.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. dergipark.org.tr It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites of electrophilic and nucleophilic reactivity. researchgate.net

In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). researchgate.net

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. dergipark.org.tr

For thiazole systems, MEP maps typically show negative potential (red or yellow) concentrated around the nitrogen atom due to its high electronegativity and lone pair of electrons. dergipark.org.tr The hydrogen atoms of the isopropyl group would exhibit positive potential (blue). This visualization is crucial for predicting how a molecule like this compound might interact with other molecules or biological targets. researchgate.net

Conformational analysis investigates the energy of a molecule as a function of the rotation around one or more of its single bonds. scribd.com For this compound, a key conformational feature is the rotation of the isopropyl group relative to the thiazole ring.

To perform this analysis, a specific dihedral angle (e.g., the angle defining the orientation of the isopropyl group) is systematically varied, often in 10° or 20° steps. dergipark.org.tr At each step, a constrained geometry optimization is performed to calculate the corresponding energy. Plotting these energies against the dihedral angle creates a potential energy surface, which reveals the most stable (lowest energy) and least stable (highest energy) conformations. libretexts.org The most stable conformer, often termed the global minimum, is the one the molecule is most likely to adopt. researchgate.net

Table 3: Example Potential Energy Profile for Isopropyl Group Rotation Note: This table illustrates the principle of conformational analysis. Actual energy values would require a specific DFT calculation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 3.5 | Eclipsed (Highest Energy) |

| 60 | 0.0 | Staggered (Lowest Energy) |

| 120 | 3.5 | Eclipsed (Highest Energy) |

| 180 | 0.0 | Staggered (Lowest Energy) |

| 240 | 3.5 | Eclipsed (Highest Energy) |

| 300 | 0.0 | Staggered (Lowest Energy) |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, especially their interactions with other molecules. uu.nl

MD simulations are a powerful tool for studying how a potential drug molecule (a ligand) interacts with its biological target, such as an enzyme or a protein receptor. mdpi.commdpi.com These simulations model the physical movements of atoms and molecules over time, governed by a set of force fields.

For a compound like this compound or its derivatives, MD simulations can be used to:

Predict Binding Modes: Determine the most likely orientation and conformation of the ligand within the protein's active site. bohrium.com

Assess Binding Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD), simulations can show whether the ligand remains stably bound to the target over time. rsc.org Stable binding is often characterized by persistent interactions.

Identify Key Interactions: Analyze the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov These interactions are crucial for a ligand's affinity and specificity. mdpi.com

For example, MD simulations have been used to study how thiazole derivatives bind to enzymes like DNA gyrase or Enoyl-ACP reductase, providing a dynamic picture of the interactions that are essential for their biological activity. rsc.orgijpsonline.com

Binding Affinity Prediction and Docking Studies

Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a ligand to a specific protein target. In the context of this compound-containing compounds, these studies have been instrumental in elucidating potential therapeutic applications by identifying key molecular interactions within the binding sites of various biological targets.

One notable investigation focused on the degradation products of the antiviral drug simeprevir (B1263172), where the this compound moiety is a key structural feature. ujpronline.comujpronline.com These compounds were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. ujpronline.comujpronline.com Docking studies revealed that these derivatives exhibit good binding affinities for Mpro, with calculated free energies of binding ranging from -6.23 to -7.65 kcal/mol. ujpronline.comujpronline.com

The this compound group was observed to play a direct role in the binding mechanism. For instance, in one of the docked compounds (Compound 1), the this compound moiety was positioned in the fourth pocket of the Mpro binding site, where it formed a hydrogen bond with the amino acid residue Asn142. ujpronline.comujpronline.com In another degradant (Compound 2), this same group was found in the third pocket, establishing two hydrophobic contacts with Pro168. ujpronline.comujpronline.com For a different compound, the this compound part occupied the second pocket, forming two hydrophobic interactions with His41 and a hydrogen bond with Thr190. ujpronline.comujpronline.com These interactions underscore the versatility of the this compound scaffold in adapting to different subpockets of an enzyme's active site.

Table 1: Molecular Docking Results of this compound-Containing Compounds against SARS-CoV-2 Mpro

| Compound | Binding Free Energy (kcal/mol) | Key Interactions involving this compound Moiety |

|---|---|---|

| Compound 1 | -6.95 | Hydrogen bond with Asn142 ujpronline.comujpronline.com |

| Compound 2 | -7.65 | Two hydrophobic contacts with Pro168 ujpronline.comujpronline.com |

| Compound 3 | -6.23 | Data not specified for this moiety ujpronline.comujpronline.com |

| Compound 4 | -6.44 | Data not specified for this moiety ujpronline.comujpronline.com |

Further computational research has explored derivatives of this compound for other therapeutic targets. Studies on novel this compound-4-phenyl-1,2,4-triazole derivatives have suggested potential antitubercular activity through computational evaluation. dergipark.org.tr Similarly, docking studies of isopropylthiazole-derived triazoles have been performed against DNA gyrase, a key bacterial enzyme, to rationalize their antimicrobial potential. mdpi.comresearchgate.net For instance, docking scores for certain thiazole derivatives against S. aureus DNA gyrase B ATPase ranged from -6.4 to -9.2 kcal/mol. researchgate.net Other research has pointed to the potential of 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of Mycobacterium tuberculosis Enoyl-ACP reductase. scispace.comijpsonline.com

In a different context, theoretical investigations have shown that an isopropyl-thiazole ring system can selectively target guanine (B1146940) bases in the minor groove of DNA, highlighting its potential in the design of sequence-specific DNA-binding agents. soton.ac.uk

In Silico Prediction of Pharmacological Properties and Biological Mechanisms

In silico methods are crucial for forecasting the pharmacokinetic and pharmacodynamic profiles of new chemical entities, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions help in the early-stage assessment of a compound's drug-likeness and potential biological effects.

For the simeprevir degradation products containing the this compound ring, ADMET properties were predicted using computational tools. ujpronline.comujpronline.com The analysis suggested that all the studied compounds were likely to be safe for the Central Nervous System (CNS). ujpronline.comujpronline.com Predictions for human intestinal absorption varied, with some compounds expected to have good absorption while others were predicted to have moderate absorption. ujpronline.comujpronline.com Furthermore, predictions regarding Blood-Brain Barrier (BBB) penetration indicated varied levels, from very low to medium, which is often a desirable trait for minimizing CNS side effects unless the target is within the brain. ujpronline.com

Table 2: Predicted ADMET Properties of this compound-Containing Compounds

| Compound | Predicted Human Intestinal Absorption | Predicted BBB Penetration Level | Predicted CNS Safety |

|---|---|---|---|

| Compound 1 | Good ujpronline.comujpronline.com | Medium ujpronline.com | Expected to be safe ujpronline.comujpronline.com |

| Compound 2 | Moderate ujpronline.comujpronline.com | Very Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |

| Compound 3 | Moderate ujpronline.comujpronline.com | Very Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |

| Compound 4 | Good ujpronline.comujpronline.com | Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |

The predicted biological mechanisms for this compound systems are derived from the docking studies against various enzymatic targets. The primary predicted mechanism is enzyme inhibition. For example, the interactions with SARS-CoV-2 Mpro suggest a mechanism of action rooted in the disruption of the viral life cycle. ujpronline.comujpronline.com

Investigations into other this compound derivatives have predicted different biological mechanisms based on their respective targets:

Antitubercular Activity: The predicted inhibition of enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase suggests a mechanism that disrupts the synthesis of the mycobacterial cell wall. scispace.comijpsonline.com

Antibacterial Activity: The targeting of DNA gyrase by isopropylthiazole derivatives points to a mechanism involving the inhibition of bacterial DNA replication. mdpi.comresearchgate.net

Anticancer Activity: The selective binding to guanine in the DNA minor groove suggests a potential mechanism involving the disruption of DNA replication and transcription in cancer cells. soton.ac.uk

These in silico predictions provide a strong theoretical foundation for the biological activities of this compound derivatives, guiding further experimental validation and development of this chemical scaffold for various therapeutic purposes. scispace.comresearchgate.netmdpi.com

Reactivity Profiles and Mechanistic Investigations of 4 Isopropylthiazole Derivatives

Chemical Transformations of the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, exhibits a unique reactivity profile. While generally stable, the thiazole ring in 4-isopropylthiazole and its derivatives can undergo specific transformations under certain conditions, such as ring-opening and cyclization reactions.

Ring-Opening Reactions:

Ring-opening reactions of the thiazole nucleus are not commonplace due to its aromatic stability but can be induced under specific conditions, often involving strong nucleophiles or harsh reaction environments. For instance, treatment of certain thiazolium salts with a strong base can lead to the formation of a transient carbene, which can then undergo further reactions leading to ring cleavage. While specific studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from the broader thiazole chemistry. For example, some thiazole derivatives have been shown to undergo ring-opening upon treatment with organometallic reagents or under certain catalytic conditions, leading to acyclic intermediates that can be used in further synthetic transformations.

Intramolecular Cyclization Reactions:

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are synthetically valuable for the construction of complex polycyclic molecules. For a cyclization to occur, the substituent on the this compound core must contain a reactive moiety that can attack a position on the thiazole ring or another part of the molecule. While specific examples involving this compound are scarce in the literature, the principles of intramolecular cyclization are well-established in heterocyclic chemistry. For instance, a substituent with a nucleophilic terminus could potentially attack an electrophilic site on the thiazole ring, leading to the formation of a new ring. The regioselectivity of such cyclizations would be influenced by the nature of the linker and the electronic properties of the thiazole ring.

Reactions of Substituents (e.g., Oxidation of Aldehyde, Reduction of Aldehyde, Electrophilic Substitution)

The substituents attached to the this compound ring undergo a variety of chemical transformations, which are crucial for the synthesis of diverse derivatives.

Oxidation of Aldehyde:

The aldehyde group, when present on the this compound ring (e.g., in 2-formyl-4-isopropylthiazole), can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in an alkaline medium. The mechanism involves the attack of the permanganate ion on the aldehyde, leading to the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid upon workup. The progress of the oxidation can often be monitored by the disappearance of the purple color of the permanganate ion.

Reduction of Aldehyde:

Conversely, the aldehyde group can be reduced to a primary alcohol. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the primary alcohol, (4-isopropylthiazol-2-yl)methanol.

Electrophilic Substitution:

The this compound ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The 4-isopropyl group is an electron-donating group, which activates the ring towards electrophilic attack. Theoretical studies and experimental observations on substituted thiazoles suggest that the C5 position is generally the most favored site for electrophilic attack, followed by the C2 position, depending on the nature of the electrophile and the other substituents present.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.

Influence of the 4-Isopropyl Group on Reactivity and Selectivity

The 4-isopropyl group exerts a significant influence on the reactivity and selectivity of reactions involving the this compound molecule through a combination of electronic and steric effects.

Electronic Effects:

The isopropyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I effect). This electron-donating nature increases the electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted thiazole ring. This activating effect is particularly pronounced at the positions ortho and para to the substituent in benzene (B151609) rings, and a similar influence is observed in heterocyclic systems. In the case of this compound, the increased electron density would facilitate electrophilic attack, primarily at the C5 position.

Steric Effects:

The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can play a crucial role in determining the regioselectivity of reactions. For instance, in reactions where an incoming reagent needs to approach the C5 position of the thiazole ring, the bulky isopropyl group at the adjacent C4 position can sterically hinder this approach. This can lead to a preference for reaction at a less hindered site, or it can influence the stereochemical outcome of the reaction. An example of this steric hindrance has been noted in the Vilsmeier-Haack formylation of 4-substituted thiazoles, where a bulky substituent at the 4-position can decrease the yield of the 5-formyl product due to steric clash in the transition state.

Formation of Metal Coordination Complexes with this compound Ligands

Thiazole and its derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. Additionally, other heteroatoms or functional groups on the thiazole ring can also participate in coordination, leading to monodentate, bidentate, or polydentate ligands.

While specific studies detailing the formation of metal coordination complexes with this compound as the sole ligand are not widely reported, the principles of coordination chemistry of thiazoles can be applied. It is expected that this compound would coordinate to metal ions primarily through its nitrogen atom. The presence of the 4-isopropyl group could influence the stability and structure of the resulting complexes through its steric bulk, potentially affecting the coordination geometry around the metal center.

For example, thiazole-containing ligands have been used to synthesize complexes with copper(II), cobalt(II), nickel(II), and zinc(II). libretexts.org These complexes often exhibit interesting electronic and magnetic properties and have been investigated for their potential applications in catalysis and materials science. It is plausible that this compound could form similar complexes, with the isopropyl group potentially modulating the solubility and crystal packing of the resulting coordination compounds.

Nucleophilic Additions

Nucleophilic addition reactions are characteristic of compounds containing a carbonyl group, such as 2-formyl-4-isopropylthiazole. The carbon atom of the aldehyde group is electrophilic due to the polarization of the C=O bond and is therefore susceptible to attack by nucleophiles.

A wide range of nucleophiles can add to the aldehyde group, including:

Grignard Reagents (R-MgX): Addition of a Grignard reagent to 2-formyl-4-isopropylthiazole would lead to the formation of a secondary alcohol after acidic workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds would also add to the aldehyde to form a secondary alcohol.

Cyanide Ion (CN⁻): The addition of a cyanide ion forms a cyanohydrin, which is a versatile intermediate in organic synthesis.

Amines (R-NH₂): Primary amines add to the aldehyde to form an imine (Schiff base) through a condensation reaction that involves the initial nucleophilic addition followed by dehydration.

Hydrazine (B178648) Derivatives: Reagents such as hydrazine, 2,4-dinitrophenylhydrazine, and semicarbazide (B1199961) react with the aldehyde to form the corresponding hydrazones, 2,4-dinitrophenylhydrazones, and semicarbazones, which are often crystalline solids useful for characterization.

The reactivity of the aldehyde group in 2-formyl-4-isopropylthiazole is influenced by the electronic properties of the thiazole ring. The electron-withdrawing nature of the thiazole ring can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Isopropylthiazole Derivatives

Systematic Design and Synthesis of Analogs for SAR Probes

The systematic design and synthesis of analogs are fundamental to SAR studies, allowing researchers to explore the impact of specific structural changes on biological activity thegoodscentscompany.com.

Modifications to the isopropyl group at the 4-position of the thiazole (B1198619) ring have been explored to understand its contribution to activity. For instance, the replacement of the isopropyl group with cyclopropyl (B3062369) or tert-butyl moieties allows for the assessment of changes in bioactivity thegoodscentscompany.com. The tert-butyl analog, such as 4-tert-butyl-1,3-thiazole-2-carbaldehyde, typically exhibits reduced solubility in polar solvents due to increased hydrophobicity, whereas the isopropyl group is known to strike a balance between solubility and reactivity fishersci.ca.

In some contexts, the specific nature of the alkyl group at a particular position is critical. For example, in studies of N-Myristoyltransferase inhibitors, substituting a 2-methyl group with an isopropyl group in certain thiazole derivatives (e.g., compound 66 analogs) resulted in a complete loss of activity in Trypanosoma brucei brucei proliferation assays, suggesting that the precise steric and electronic properties of the isopropyl group are crucial for interaction with the target enzyme nih.gov. Conversely, the presence of a C-isopropylthiazole moiety, as seen in compounds like Thiazotropsin A, has been shown to significantly enhance antimicrobial activity and DNA binding affinity, primarily due to increased hydrophobicity imparted by the isopropyl group labsolu.ca.

Beyond the isopropyl group, the introduction of various functionalities at other positions of the thiazole ring significantly impacts the SAR. Researchers have synthesized 4-isopropylthiazole-2-carbohydrazide analogs and further derivatized them into "clubbed" oxadiazole-thiazole and triazole-thiazole systems. These modifications were evaluated for their antibacterial, antifungal, and antitubercular properties, demonstrating that the substituted this compound-2-carbohydrazide moiety is instrumental in enhancing antitubercular efficacy newdrugapprovals.orgcenmed.comuni.lu.

The presence of a carbaldehyde group at the 2-position, as in 4-isopropyl-1,3-thiazole-2-carbaldehyde (B61702), increases the compound's electrophilicity and reactivity, making it amenable to further derivatization through reactions such as oxidation to a carboxylic acid or reduction to an alcohol fishersci.ca. The electron-donating effect of the isopropyl group can also facilitate electrophilic substitution reactions, particularly at the 2-position of the thiazole ring fishersci.ca. In 2-amino-5-isopropylthiazole-4-carboxylic acid, the amino group at position 2 can undergo nucleophilic substitution, while the carboxylic acid at position 4 can be reduced thegoodscentscompany.com.

A notable example of incorporating the this compound scaffold into a larger, biologically active molecule is TMC435350 (Simeprevir), a potent inhibitor of HCV NS3/4A protease. This compound features a 2-(this compound-2-yl) moiety, highlighting the potential for integrating the this compound core into complex molecular architectures for specific therapeutic targets chem960.comgoogle.com.

Pharmacophore Modeling and Mapping for Target Interaction Sites

Pharmacophore modeling and mapping are computational approaches used to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target thegoodscentscompany.com. For 2-amino-5-isopropylthiazole-4-carboxylic acid, pharmacophore mapping has been employed to pinpoint the thiazole ring and the carboxylic acid group as critical moieties for target binding thegoodscentscompany.com.

Molecular docking simulations are frequently utilized to predict and visualize the molecular interactions between a ligand and its target. In studies involving this compound derivatives, such as those investigated as inhibitors of the COVID-19 main protease, docking simulations revealed specific binding mechanisms, including hydrogen bonds and hydrophobic contacts, within the enzyme's active site newdrugapprovals.orgnih.gov. For instance, the this compound moiety of TMC435350 was observed to occupy a distinct pocket within the COVID-19 main protease, forming key hydrogen bonds or hydrophobic interactions, thereby delineating crucial target interaction sites nih.gov.

Correlation of Structural Features with Biological Activities (e.g., Lipophilicity, Steric Hindrance)

The interplay between structural features and biological activities is a cornerstone of SAR studies, with lipophilicity and steric hindrance being two critical parameters.

Lipophilicity: The isopropyl group is known to enhance the bioavailability and antimicrobial potency of this compound derivatives, a phenomenon often attributed to its lipophilic character fishersci.ca. For example, the C-isopropylthiazole unit in Thiazotropsin A contributes to increased hydrophobicity, leading to higher affinity for G·C-rich sequences in DNA and consequently, enhanced antimicrobial activity labsolu.ca. However, an excessive increase in lipophilicity can sometimes be detrimental. In some instances, highly lipophilic compounds (e.g., those with logP values around 5.5) have shown reduced efficacy, possibly due to increased non-specific binding to proteins or membranes, underscoring the importance of optimizing lipophilicity for desired biological effects nih.gov.

Investigation of Electronic Effects of Substituents on Activity

Electronic effects of substituents play a vital role in modulating the reactivity and biological activity of this compound derivatives. The isopropyl group, being an alkyl substituent, exerts an electron-donating effect through hyperconjugation. This electron donation can influence the electron density of the thiazole ring, making it more susceptible to electrophilic substitution reactions, particularly at the 2-position fishersci.ca.

In the broader context of thiazole derivatives, the electronic nature of substituents on appended aromatic rings has been shown to impact biological activity. For instance, the presence of electron-withdrawing groups on a phenyl ring linked to the thiazole system can enhance antibacterial activity, while electron-donating groups on a similar phenyl ring might improve antifungal activity newdrugapprovals.org.

Computational methods, such as Density Functional Theory (DFT), are employed to investigate these electronic effects. DFT calculations can determine frontier molecular orbitals (HOMO/LUMO), which provide insights into a molecule's nucleophilic and electrophilic sites. For example, an electron-withdrawing effect from a carboxylic acid group can lower the HOMO energy, thereby influencing the compound's binding affinity to enzyme active sites thegoodscentscompany.com. In studies involving 1,2,4-triazole (B32235) derivatives (often hybridized with thiazoles), increased electron-withdrawing or electron-donating capacity of substituents on a phenyl ring at the fourth position was correlated with improved antibacterial activity uni.lu. Similarly, electron-withdrawing groups like chlorine, bromine, or fluorine on a phenyl ring in pyridazinone-thiazole hybrids were found to enhance seizure protection uni.lu.

Advanced Research Applications in Medicinal Chemistry

Antimicrobial Agents: Development and Mechanistic Insights

Derivatives of 4-isopropylthiazole have demonstrated notable efficacy as antimicrobial agents, with research highlighting their activity against a wide array of pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The this compound scaffold has been a focal point in the synthesis of novel antibacterial agents. Studies have shown that derivatives incorporating this moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of this compound-2-carbohydrazide analogs displayed greater antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. researchgate.net It was observed that derivatives with electron-withdrawing groups were more potent. researchgate.net

Further research into 2-amino-5-isopropylthiazole-4-carboxylic acid revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Similarly, other synthesized this compound derivatives have shown good to moderate antibacterial effects. nih.gov The antibacterial potential of these compounds is often enhanced by clubbing the thiazole (B1198619) ring with other heterocyclic systems like triazoles and oxadiazoles. researchgate.netcornell.edu For example, certain 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives exhibited good or moderate antibacterial inhibition. cornell.educapes.gov.br

The following table summarizes the antibacterial activity of selected this compound derivatives:

Antibacterial Activity of this compound Derivatives| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| This compound-2-carbohydrazide analogs | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Higher activity against Gram-positive bacteria | researchgate.net |

| 2-Amino-5-isopropylthiazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL | |

| 2-substituted-5-[isopropylthiazole] clubbed triazoles/oxadiazoles | General antibacterial | Good to moderate inhibition | cornell.educapes.gov.br |

| This compound hydrazide analogs | General antibacterial | Good or moderate activity | nih.gov |

Antifungal Activity Against Fungal Strains

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Several studies have reported their efficacy against various fungal strains, including the opportunistic pathogen Candida albicans. researchgate.netnih.govitmedicalteam.pl

A study on this compound-2-carbohydrazide analogs and their derived triazole and oxadiazole systems showed that some of these compounds exhibited good or moderate antifungal activity. researchgate.netnih.gov Further research on 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles identified compounds with excellent antifungal activity. cornell.educapes.gov.br Specifically, compounds 3h and 7c from this series were highlighted for their potent effects. cornell.edu The antifungal activity of these derivatives underscores the versatility of the this compound scaffold in developing broad-spectrum antimicrobial agents. thaiscience.info

The table below outlines the antifungal activity of some this compound derivatives: